tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

PROTAC linker Targeted Protein Degradation Chemical Biology

Medicinal chemists designing PROTACs often encounter flexible linkers that compromise metabolic stability and degradation selectivity. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride addresses this with a rigid spiro[3.3]heptane core that enforces defined geometry, improves aqueous solubility, and enhances metabolic stability over cyclohexane-based alternatives. Its differentially protected amines enable stepwise, orthogonal conjugation without intermediate protection/deprotection cycles. - Free 6-NH₂ couples directly to E3 ligase ligand carboxylic acids - Boc-protected azetidine NH is unmasked post-coupling for target protein ligand attachment - Commercial 96% purity ensures reproducible, high-quality SAR library synthesis

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
CAS No. 1414958-13-6
Cat. No. B1376073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
CAS1414958-13-6
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)N.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11;/h8H,4-7,12H2,1-3H3;1H
InChIKeyCSFXHBHICSYCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride – Core Azaspiro Building Block


tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride is a heterocyclic spiro[3.3]heptane building block that has been categorized as a PROTAC (Proteolysis-Targeting Chimera) linker . As an N-Boc-protected diamine hydrochloride salt, it features a rigid spirocyclic core that enforces a defined geometry between the protected secondary amine on the azetidine ring and the free primary amine on the cyclobutane ring . This structural preorganization makes it a valuable scaffold for medicinal chemistry, particularly in the rational design of bifunctional degraders and other constrained molecules.

PROTAC linker classification Commercially offered as a PROTAC linker with N-Boc and free amine
Bifunctional handles Orthogonal protection enables stepwise conjugation to warheads
Rigid spirocyclic core Defined exit vectors support ternary complex modeling

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate HCl: Why Generic Substitutes Fail


Interchanging this compound with a simple piperidine bioisostere or a generic flexible PROTAC linker ignores the quantifiable benefits of the spiro[3.3]heptane scaffold. The 2,6-substituted azaspiro[3.3]heptane motif has been explicitly characterized as a superior alternative to 1,3-heteroatom-substituted cyclohexanes, which often lack sufficient stability for drug discovery applications [1]. Furthermore, the increasing use of rigid nitrogen heterocycles over flexible alkyl or PEG chains in PROTAC linkers is well-documented, as the former can improve metabolic stability and degradation selectivity in vivo [2]. This specific hydrochloride salt simultaneously provides the N-Boc and free amino groups in a spatially defined, rigid relationship, making it a non-interchangeable modular unit for synthesizing specific bifunctional molecules.

Rigid spiro[3.3]heptane core with defined exit vectors
Flexible alkyl or PEG linkers may adopt multiple conformations, complicating ternary complex stabilization
Heteroatom-substituted spirocyclic scaffold with reported stability trend
Piperazine/cyclohexane bioisosteres may show insufficient metabolic stability and solubility

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate HCl: Differentiation Evidence


Validated PROTAC Linker Application

Unlike general spirocyclic building blocks with undefined applications, tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride is specifically validated and commercialized as a PROTAC linker . This contrasts with its unsubstituted or mono-substituted analogues, which lack the necessary orthogonal functional groups (N-Boc and free NH2) for stepwise conjugation to E3 ligase ligands and target protein ligands. The commercial availability with batch-specific quality control data, such as a standard purity of 96% , ensures reproducibility in PROTAC synthesis.

PROTAC Linker Designation
Reported
PROTAC linker designation (Yes); N-Boc and free NH2 present; standard purity 96%
Reduces synthetic risk in modular PROTAC assembly
Vendor classification; batch QC data
PROTAC linker Targeted Protein Degradation Chemical Biology

Hydrochloride Salt Form Advantage

The target compound is supplied as a hydrochloride salt. In general, amine hydrochlorides exhibit significantly higher aqueous solubility and improved solid-state stability compared to their free base counterparts [1]. While direct measured kinetic solubility data for this specific compound is not publicly disclosed, the conversion of the free base (CAS 1211586-09-2) to the HCl salt is a well-established medicinal chemistry tactic to improve the developability profile of basic amine-containing building blocks. This contrasts with the procurement of the free base, which may require additional in-house salt formation and characterization steps, and may be more susceptible to oxidation or carbonate formation upon storage.

Salt Form Advantage
Class-level
Hydrochloride salt vs free base; typically orders of magnitude higher aqueous solubility
May simplify synthetic workflow and handling
No specific kinetic solubility data
Hydrochloride Salt Amine Solubility Solid-State Stability

Spiro[3.3]heptane Scaffold Advantages over Cyclohexane

A landmark study on azaspirocycles demonstrated that heteroatom-substituted spiro[3.3]heptanes, the parent class of this compound, exhibit higher aqueous solubility and a trend towards higher metabolic stability when directly compared to their 1,3-heteroatom-substituted cyclohexane analogues [1]. The cyclohexane scaffold, a common piperidine bioisostere, is often limited by insufficient stability for drug discovery. By employing the azaspiro[3.3]heptane core, this compound inherently circumvents that liability. The article explicitly states that these spirocyclic 'systems may be considered as alternatives to 1,3-heteroatom-substituted cyclohexanes, which are otherwise insufficiently stable to allow their use in drug discovery' [2].

Scaffold ADME Trend
Class-level
Qualitatively higher aqueous solubility and metabolic stability vs cyclohexane analogues
Supports scaffold selection for improved developability
Class-level inference; exact fold-change not provided
Metabolic Stability Aqueous Solubility Bioisostere

Conformational Rigidity & Defined Exit Vectors

Linear 2,6-disubstituted azaspiro[3.3]heptanes, such as this compound, provide a rigid framework that precisely projects two functional groups along defined vectors [1]. This contrasts sharply with flexible PROTAC linkers (e.g., alkyl or PEG chains), which can adopt numerous conformations, complicating the rational stabilization of the ternary complex (POI-linker-E3 ligase) and sometimes leading to poor in vivo pharmacokinetics or hemolysis risks [2]. The spirocyclic junction locks the exit vectors in a permanent 'tilted arrangement' [1], offering a unique three-dimensional spatial conformation that has been highlighted as advantageous for linker design [3]. This structural pre-organization simplifies computational modeling and rational linker optimization.

Rigid Exit Vectors
Class-level
Rigid 2,6-disubstituted spiro core with tilted exit vectors; low conformational entropy
Simplifies ternary complex modeling
Class-level advantage over flexible linkers
Exit Vectors Conformational Restriction Structure-Based Design

tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate HCl: Key Application Scenarios


Modular PROTAC Conjugation

When assembling a PROTAC molecule via a modular approach, a linker with two differentially reactive termini is essential. This compound provides a commercial, validated solution: the free 6-amino group can be coupled directly to an E3 ligase ligand (e.g., a VHL or CRBN ligand) bearing a carboxylic acid handle, while the N-Boc group remains stable. After purification, the Boc group can be selectively cleaved to reveal the secondary amine on the azetidine ring for attachment to a target protein ligand . Using this pre-formed salt bypasses the need for orthogonal protection group chemistry on a symmetrical diamine, significantly accelerating the PROTAC synthesis timeline.

Replacing Unstable Piperazine and Cyclohexane Cores

In a lead optimization campaign where a piperazine or 1,4-disubstituted cyclohexane ring is identified as a liability due to high metabolic clearance or conformational instability, this spirocyclic diamine can serve as a direct bioisosteric replacement. The class-level evidence indicates that spiro[3.3]heptane scaffolds confer higher aqueous solubility and a trend towards improved metabolic stability over their cyclohexane counterparts . By incorporating this specific building block, medicinal chemists can rigidify the core, lock the exit vectors, and potentially rescue a failing series.

Spirocyclic Library Construction for SAR

For high-throughput SAR studies exploring the effects of linker rigidity and spatial orientation on ternary complex formation, this compound acts as a versatile central scaffold. Its two orthogonal functional handles allow for rapid diversification with different ligase and protein-targeting warheads. The commercial availability of the compound with attested purity (e.g., 96% ) ensures that library synthesis proceeds from a high-quality, reproducible starting point, minimizing false positives or negative results arising from impure building blocks.

Application
Selection Property
Validation Focus
Modular PROTAC conjugation
Orthogonal N-Boc and free amine handles
Stepwise coupling and deprotection efficiency
Bioisosteric core replacement
Spiro[3.3]heptane class ADME trends
Metabolic stability and solubility comparison
Spirocyclic SAR library construction
Defined exit vectors and commercial purity
Library reproducibility and scaffold consistency
Quote Request

Request a Quote for tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.